

# Phenylvinyldimethoxysilane: A Comprehensive Technical Review

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Compound of Interest		
Compound Name:	Phenylvinyldimethoxysilane	
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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Phenylvinyldimethoxysilane is a bifunctional organosilane molecule featuring both a phenyl and a vinyl group attached to a central silicon atom, along with two hydrolyzable methoxy groups. This unique combination of functionalities makes it a versatile chemical intermediate in materials science. The vinyl group allows for organic polymerization and addition reactions, while the dimethoxy-silyl moiety enables hydrolysis and condensation to form siloxane networks, facilitating adhesion to inorganic substrates. This technical guide provides a detailed overview of the synthesis, properties, and reactions of Phenylvinyldimethoxysilane, with a focus on experimental protocols and quantitative data. While direct applications in drug development are not prominent, its role in the formulation of biocompatible silicones and surface modification of biomedical materials holds relevance for the field.[1][2][3]

# Synthesis of Phenylvinyldimethoxysilane

The primary route for synthesizing **Phenylvinyldimethoxysilane** is through a Grignard reaction. This involves the reaction of a vinyl Grignard reagent with dichlorodimethylsilane, followed by reaction with a phenyl Grignard reagent, or vice-versa, and subsequent methanolysis. Alternatively, hydrosilylation of phenylacetylene with a dimethoxysilane can be employed.[4]



# **Experimental Protocol: Grignard-based Synthesis** (Illustrative)

#### Materials:

- Magnesium turnings
- · Vinyl bromide or vinyl chloride
- Phenylmagnesium bromide or chloride (or prepared in situ from bromobenzene or chlorobenzene and magnesium)
- Dichlorodimethylsilane
- · Anhydrous methanol
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hexane
- Saturated agueous ammonium chloride solution
- Anhydrous sodium sulfate

#### Procedure:

- Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a
  reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in
  anhydrous diethyl ether. A solution of vinyl bromide in diethyl ether is added dropwise to
  initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle
  heating to initiate. Once the reaction is complete, the solution of vinylmagnesium bromide is
  cooled.
- Reaction with Dichlorodimethylsilane: The solution of dichlorodimethylsilane in anhydrous
  diethyl ether is cooled in an ice bath. The prepared vinylmagnesium bromide solution is
  added dropwise to the dichlorodimethylsilane solution under a nitrogen atmosphere,
  maintaining a low temperature. This results in the formation of vinyldichloromethylsilane.



- Reaction with Phenyl Grignard Reagent: In a separate flask, a phenyl Grignard reagent
  (phenylmagnesium bromide) is prepared from bromobenzene and magnesium in anhydrous
  diethyl ether. This Grignard solution is then added dropwise to the cooled solution of
  vinyldichloromethylsilane. The reaction mixture is stirred for several hours at room
  temperature to ensure complete reaction.
- Methanolysis: The reaction mixture is cooled in an ice bath, and anhydrous methanol is added dropwise to replace the chlorine atoms with methoxy groups.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude
   Phenylvinyldimethoxysilane is purified by fractional distillation under vacuum.

## **Physicochemical Properties**

Quantitative data for **Phenylvinyldimethoxysilane** is compiled below. Data for the closely related Methyl Phenyl Dimethoxy Silane is also provided for comparison.[5]

Property	Phenylvinyldimethoxysilan e (Predicted/Typical)	Methyl Phenyl Dimethoxy Silane
Molecular Formula	C10H14O2Si	(C <sub>6</sub> H <sub>5</sub> )SiO <sub>2</sub> (CH <sub>3</sub> ) <sub>3</sub>
Molecular Weight	194.30 g/mol	182.29 g/mol
Appearance	Colorless liquid	Colorless transparent liquid
Boiling Point	~210-220 °C (at 760 mmHg)	200 °C
Density	~0.98 g/cm³ at 25 °C	0.97 g/ml at 25°C
Refractive Index	~1.48-1.49 at 20 °C	1.475 at 20°C
Flash Point	> 70 °C	76 °C



## **Spectroscopic Characterization**

The structural features of **Phenylvinyldimethoxysilane** can be confirmed using various spectroscopic techniques.

## 1H NMR Spectroscopy (Predicted)

- δ 7.2-7.8 ppm (m, 5H): Protons of the phenyl group.
- δ 5.8-6.2 ppm (m, 3H): Protons of the vinyl group (-CH=CH<sub>2</sub>).
- $\delta$  3.6 ppm (s, 6H): Protons of the two methoxy groups (-OCH<sub>3</sub>).

## 13C NMR Spectroscopy (Predicted)

- $\delta$  130-140 ppm: Carbons of the phenyl group and the vinyl group.
- δ ~50 ppm: Carbon of the methoxy groups.

## 29Si NMR Spectroscopy (Predicted)

 A single resonance in the range of -30 to -50 ppm is expected, characteristic of a silicon atom with one phenyl, one vinyl, and two methoxy substituents.

## Infrared (IR) Spectroscopy (Predicted)

- ~3070 cm<sup>-1</sup>: C-H stretching of the vinyl and phenyl groups.
- ~2840 cm<sup>-1</sup>: C-H stretching of the methoxy groups.
- ~1600 cm<sup>-1</sup>: C=C stretching of the vinyl group.
- ~1430 cm<sup>-1</sup>: Si-Phenyl stretching.
- ~1090 cm<sup>-1</sup>: Si-O-C stretching.
- ~800 cm<sup>-1</sup>: Si-C stretching.

## **Key Reactions and Experimental Protocols**



## **Hydrolysis and Condensation**

The methoxy groups of **Phenylvinyldimethoxysilane** are susceptible to hydrolysis in the presence of water, forming silanol intermediates. These silanols are highly reactive and readily undergo condensation to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and polymers. The reaction is typically catalyzed by acids or bases. A general patent describes a method for the hydrolytic condensation of phenyl dialkoxy silanes to produce silicone oils.[6]

#### Materials:

- Phenylvinyldimethoxysilane
- Deionized water
- A strong acid catalyst (e.g., hydrochloric acid)
- An organic solvent (e.g., toluene)

#### Procedure:

- Phenylvinyldimethoxysilane is dissolved in an organic solvent in a reaction flask.
- A stoichiometric amount of deionized water containing a catalytic amount of strong acid is added dropwise to the stirred solution.
- The mixture is heated to reflux to promote the hydrolytic condensation reaction.
- After the reaction is complete, the mixture is cooled, and the organic layer is separated.
- The organic layer is washed with deionized water until neutral.
- The solvent is removed under reduced pressure to yield the polysiloxane product.

## **Free Radical Polymerization**

The vinyl group of **Phenylvinyldimethoxysilane** can undergo free radical polymerization, similar to other vinyl monomers.[7][8][9][10] This reaction allows for the formation of a carbon-carbon polymer backbone with pendant phenyl-dimethoxysilyl groups.



#### Materials:

- Phenylvinyldimethoxysilane (monomer)
- A free radical initiator (e.g., benzoyl peroxide or AIBN)
- An inert solvent (e.g., toluene or xylene)

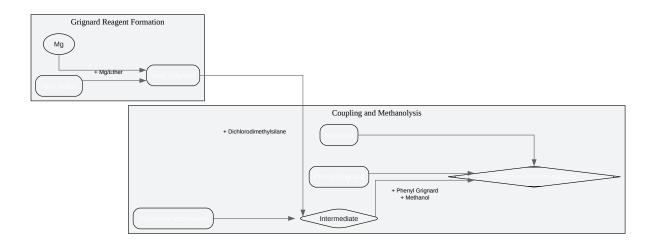
#### Procedure:

- **Phenylvinyldimethoxysilane** and the inert solvent are placed in a reaction flask equipped with a reflux condenser and a nitrogen inlet.
- The solution is purged with nitrogen to remove oxygen, which can inhibit the polymerization.
- The free radical initiator is added to the solution.
- The reaction mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) and stirred for several hours.
- The polymerization is terminated by cooling the reaction mixture.
- The resulting polymer can be precipitated by adding the reaction solution to a non-solvent (e.g., methanol or hexane).
- The polymer is collected by filtration, washed, and dried under vacuum.

# Signaling Pathways and Workflows in DOT Language

Due to the absence of specific signaling pathways involving **Phenylvinyldimethoxysilane** in the searched literature, the following diagrams illustrate the logical workflows of its key chemical transformations.

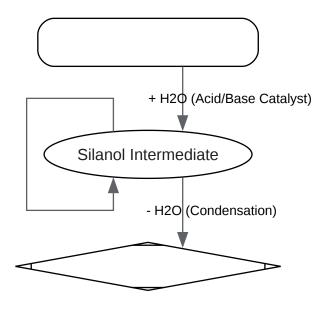




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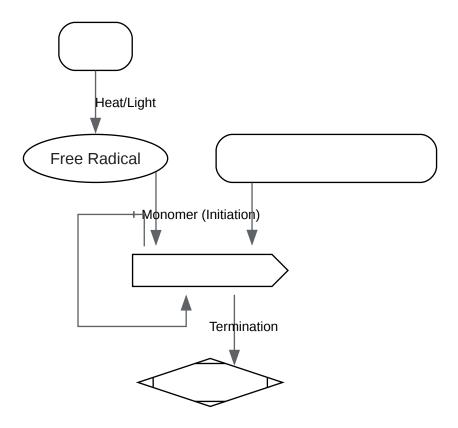
Caption: Grignard-based synthesis workflow for **Phenylvinyldimethoxysilane**.





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Caption: Hydrolysis and condensation of Phenylvinyldimethoxysilane.



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Caption: Free radical polymerization of Phenylvinyldimethoxysilane.



# **Applications and Relevance to Drug Development**

**Phenylvinyldimethoxysilane** is primarily used in materials science as a coupling agent, adhesion promoter, and crosslinking agent.[11] Its applications include:

- Coatings: It can be incorporated into coatings to improve adhesion to substrates and enhance properties such as scratch resistance and hydrophobicity.[12][13]
- Composites: As a coupling agent, it can improve the compatibility and bonding between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices.
- Sealants: It can act as a moisture scavenger in sealant formulations.[11]

For drug development professionals, the relevance of **Phenylvinyldimethoxysilane** is indirect but noteworthy. Silicones, which can be synthesized from silane precursors, have numerous biomedical applications due to their biocompatibility, biodurability, and tunable properties.[1][2] Vinylsilanes, including **Phenylvinyldimethoxysilane**, can be used to:

- Surface Modification of Biomedical Implants: Silane coatings can be applied to metallic
  implants to improve their biocorrosion resistance and biocompatibility.[3][14] The phenyl
  group can enhance thermal stability, while the vinyl group provides a site for further
  functionalization.
- Dental Composites: Vinyl-functionalized silanes are used as coupling agents to bond the
  filler particles to the polymer matrix in dental restorative materials.[15][16] The resulting
  composites have improved mechanical properties and durability. While not a drug in itself,
  the longevity and safety of such restorative materials are critical aspects of dental care.

In summary, while **Phenylvinyldimethoxysilane** is not a therapeutic agent, its utility in creating advanced materials with potential for biomedical and dental applications makes it a compound of interest for researchers in these fields. Further investigation into the biocompatibility and degradation products of polymers derived from this silane is warranted for its potential use in more direct biomedical applications.



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